tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18F3N3O2 It is known for its unique structure, which includes a trifluoromethyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethylated precursor. One common method involves the use of copper-catalyzed direct trifluoromethylthiolation of indoles using tert-butyl 2-(trifluoromethyl)sulfonylhydrazine-1-carboxylate as a reagent . This method is favored due to its mild reaction conditions, good atom economy, and the availability of cheap and accessible reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably . This approach offers advantages in terms of scalability and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to its combination of a trifluoromethyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H18F3N3O2 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
tert-butyl 2-carbamimidoyl-2-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18F3N3O2/c1-9(2,3)19-8(18)17-6-4-5-10(17,7(15)16)11(12,13)14/h4-6H2,1-3H3,(H3,15,16) |
InChI Key |
RMCYHBHCTLQMNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C(=N)N)C(F)(F)F |
Origin of Product |
United States |
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